molecular formula C18H17ClN2OS B2386035 N-(3-chloro-4-methylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 851411-88-6

N-(3-chloro-4-methylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No. B2386035
CAS RN: 851411-88-6
M. Wt: 344.86
InChI Key: YUJGANYSFIJGBS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is an important signaling molecule in the endocannabinoid system. The inhibition of MAGL by N-(3-chloro-4-methylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide leads to increased levels of 2-AG, which has been shown to have a variety of beneficial effects in preclinical models of disease.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has focused on the synthesis and evaluation of various sulfanylacetamide derivatives for their potential in antimicrobial and anticancer applications. Notably, studies have demonstrated the synthesis of new thiazolidin-4-one derivatives, including sulfanylacetamides, with potential antimicrobial activity against various bacterial and fungal strains. These compounds have been synthesized with good yield and their structures confirmed through various analytical methods. The antimicrobial activity was evaluated in vitro, with some compounds showing promising results against pathogens like Staphylococcus aureus and Escherichia coli (Baviskar, Khadabadi, & Deore, 2013).

Further, derivatives of sulfanylacetamide have been explored for their anticancer properties. Synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown that these compounds possess potential antibacterial activity and moderate anti-enzymatic potential against α-chymotrypsin enzyme, indicating their therapeutic potential in cancer treatment. Computational docking has revealed active binding sites, correlating with bioactivity data and suggesting a promising avenue for developing new antibacterial and anticancer agents (Siddiqui et al., 2014).

Novel Sulfonamide Derivatives

Sulfanilamide derivatives have been synthesized and characterized for their potential antibacterial and antifungal activities. These studies focus on exploring the structural basis of antimicrobial action and highlight the importance of novel sulfonamide derivatives in combating microbial resistance. The compounds synthesized have been evaluated for their thermal properties and screened against various bacterial and fungal strains, although the results indicated no significant antibacterial activity (Lahtinen et al., 2014).

Pharmacological Evaluation

Research has also explored the pharmacological evaluation of sulfanylacetamide derivatives, focusing on their synthesis and potential as antimicrobial agents. These studies have led to the development of compounds with improved drug-like molecular properties, including better solubility and potency, suggesting a valuable approach to inhibiting critical biological targets such as glutaminase (Shukla et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-12-7-8-13(9-15(12)19)20-18(22)11-23-17-10-21(2)16-6-4-3-5-14(16)17/h3-10H,11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJGANYSFIJGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

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